molecular formula C21H23N3O4S B15282485 Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate

Cat. No.: B15282485
M. Wt: 413.5 g/mol
InChI Key: ZSCDXJJQHYEPKD-UHFFFAOYSA-N
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Description

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and a benzoyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-methylbenzoyl chloride with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl isothiocyanate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it could bind to active sites of enzymes, blocking substrate access and thus inhibiting enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23N3O4S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 878961-83-2

The structure features a morpholine group, which is often associated with improved bioavailability and solubility, enhancing its potential as a drug candidate. The presence of carbothioamide moieties may contribute to its biological activities by facilitating interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that the compound can inhibit cell proliferation in specific cancer types, including neuroblastoma and glioblastoma:

Cell Line LC50 (nM) Mechanism of Action
BE (Brain Cancer)18.9Induces G2/M phase arrest
SK (Glioblastoma)200 ± 60Induces apoptosis and cell cycle disruption

The compound's mechanism appears to involve arresting cells in the G2/M phase of the cell cycle, leading to increased apoptosis, as evidenced by morphological changes and phospho-histone H3 expression analysis, which is a marker for mitotic activity .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that it may interact with specific proteins involved in cancer progression or inflammatory responses. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for future studies to determine binding affinities and interaction dynamics.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study assessed the cytotoxicity of the compound across multiple cancer cell lines using the NCI 60-cell assay. The results indicated significant growth inhibition in various malignancies, particularly those resistant to conventional therapies .
  • Combination Therapy Potential : The compound's efficacy was evaluated in combination with ionizing radiation, showing enhanced cytotoxic effects compared to radiation alone. This suggests a potential role as a radiosensitizer in cancer treatment .
  • Structural Comparisons : Similar compounds were analyzed to understand variations in substituents that could affect biological activity:
Compound Name CAS Number Key Features
Methyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate767347-26-2Contains methoxy group
Methyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoateNot availableChlorinated variant
Methyl 5-[(2-methylbenzoyl)amino]-2-(4-piperidinyl)benzoateNot availableSubstituted piperidine ring

These comparisons highlight how structural modifications can influence the biological properties of similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 5-[(3-methylbenzoyl)carbamothioylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23N3O4S/c1-14-4-3-5-15(12-14)19(25)23-21(29)22-16-6-7-18(17(13-16)20(26)27-2)24-8-10-28-11-9-24/h3-7,12-13H,8-11H2,1-2H3,(H2,22,23,25,29)

InChI Key

ZSCDXJJQHYEPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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